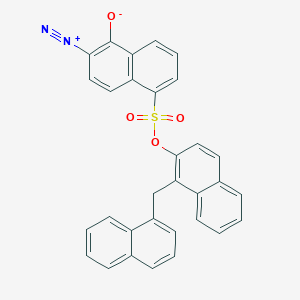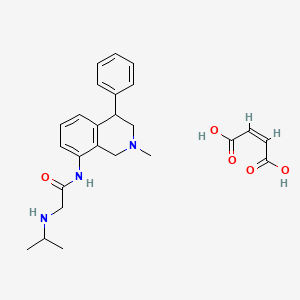
Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetamide group, an isopropylamino group, and a tetrahydro-isoquinoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the acetamide and isopropylamino groups. Common reagents used in these reactions include acetic anhydride, isopropylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Phenyl-substituted compounds: Compounds with phenyl groups attached to the core structure.
Uniqueness
The uniqueness of Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate lies in its specific combination of functional groups and its potential applications across various fields. Its distinct molecular structure may confer unique properties and activities compared to other similar compounds.
Propiedades
Número CAS |
91454-25-0 |
|---|---|
Fórmula molecular |
C25H31N3O5 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C21H27N3O.C4H4O4/c1-15(2)22-12-21(25)23-20-11-7-10-17-18(13-24(3)14-19(17)20)16-8-5-4-6-9-16;5-3(6)1-2-4(7)8/h4-11,15,18,22H,12-14H2,1-3H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
OYSKUHPYOUHYHI-BTJKTKAUSA-N |
SMILES isomérico |
CC(C)NCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)NCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


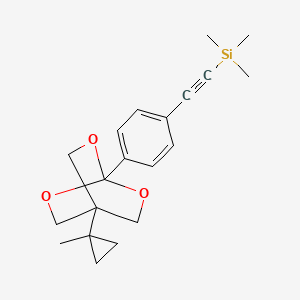
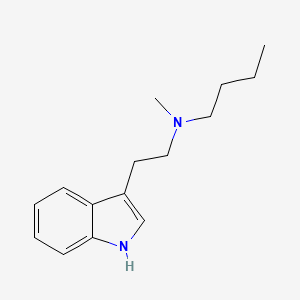

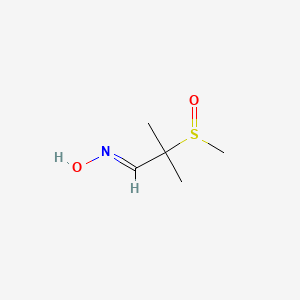
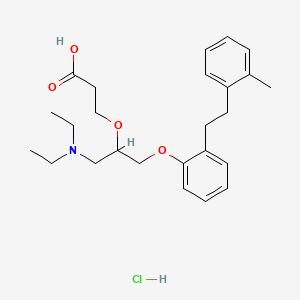
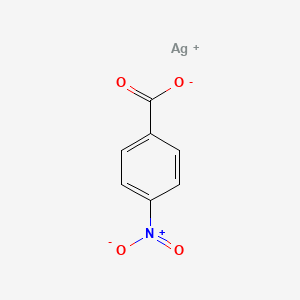
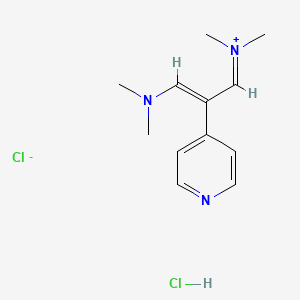
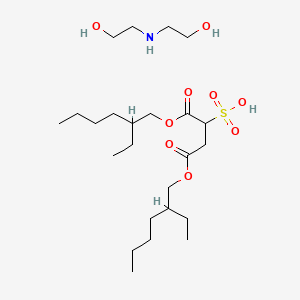


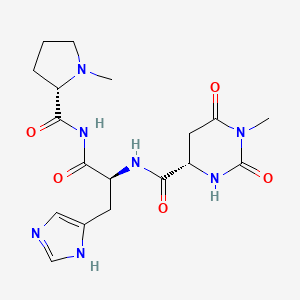
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
